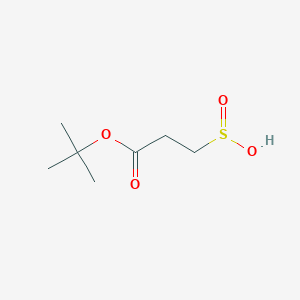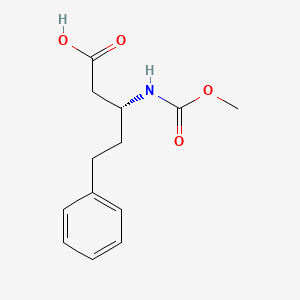
(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of protecting groups such as the Boc group to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions due to the presence of multiple functional groups. These reactions include:
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted amino acid derivatives
Wissenschaftliche Forschungsanwendungen
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid include other amino acids with different substituents on the amino and carboxyl groups. Examples include:
- ®-3-((Methoxycarbonyl)amino)-5-methylpentanoic acid
- ®-3-((Methoxycarbonyl)amino)-5-ethylpentanoic acid
Uniqueness
The uniqueness of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid lies in its specific structural features, such as the presence of the phenyl group and the methoxycarbonyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(3R)-3-(methoxycarbonylamino)-5-phenylpentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-13(17)14-11(9-12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
WDELCGUFBJYYDT-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
COC(=O)NC(CCC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
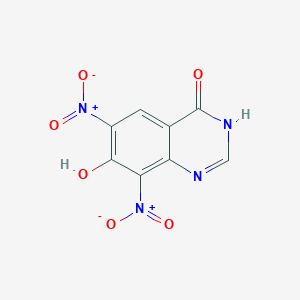
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
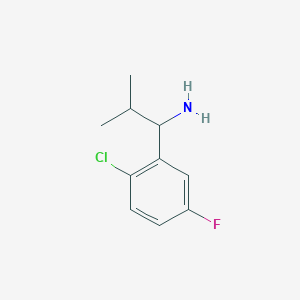
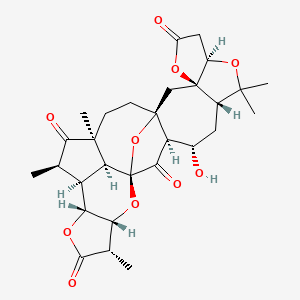
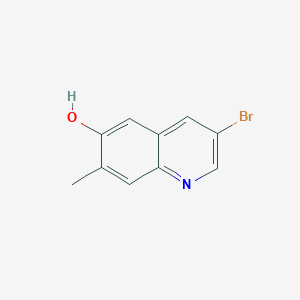
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
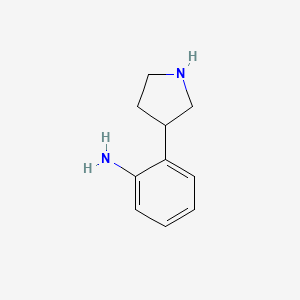
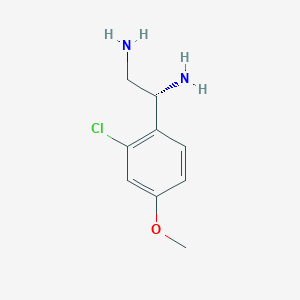
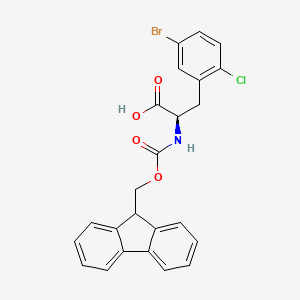
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
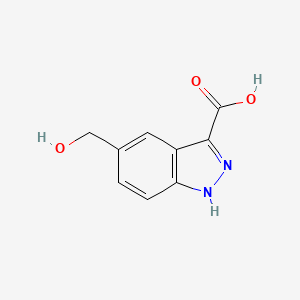
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
